Olpimedone
Description
Olpimedone (CAS 39567-20-9) is an antihistaminic agent with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol . Its structure comprises a thiazolo[3,2-a]pyrimidin-5-one core, featuring a sulfur-containing heterocyclic ring fused to a pyrimidinone system. The compound exists in two stereoisomeric forms: (+)-Olpimedone (CAS 39567-20-9) and (-)-Olpimedone (CAS 108936-27-2), both sharing the same molecular formula but differing in spatial configuration . This compound is recognized under the International Nonproprietary Name (INN) system and has been classified for therapeutic use in allergy management .
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRKFKTUSAUZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N2CCSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865963 | |
| Record name | 7-Methyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39567-20-9, 108936-27-2, 746565-68-4 | |
| Record name | Olpimedone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039567209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olpimedone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108936272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olpimedone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746565684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLPIMEDONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGM37G868 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLPIMEDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG3LH077H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLPIMEDONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51EB9T1Y1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Olpimedone can be synthesized through several methods, typically involving the cyclization of appropriate precursors. One common synthetic route involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the thiazolopyrimidine ring system. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate this compound from by-products.
Chemical Reactions Analysis
Types of Reactions: Olpimedone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Olpimedone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain infections and inflammatory conditions.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Olpimedone exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial metabolic pathways. The thiazolopyrimidine core structure allows this compound to bind to these enzymes, disrupting their function and leading to the death of the microorganism.
Comparison with Similar Compounds
Olopatadine (C₂₁H₂₃NO₃)
Structural Comparison :
- Olopatadine (CAS 113806-05-6) is a larger molecule with a dibenzoxepine ring system, contrasting with Olpimedone’s compact thiazolo-pyrimidinone scaffold .
- Both compounds contain heterocyclic nitrogen and oxygen atoms, but Olopatadine includes an additional aromatic ring and a carboxylic acid side chain.
Functional Comparison :
Oltipraz (C₈H₆N₂OS₂)
Structural Comparison :
- Oltipraz (CAS 64224-21-1) shares a sulfur-containing heterocycle (dithiole-thione) but lacks the pyrimidinone moiety present in this compound .
Functional Comparison :
- Therapeutic Use : Oltipraz is primarily an antischistosomal agent and chemopreventive drug, targeting oxidative stress pathways, unlike this compound’s antihistaminic role .
- Mechanistic Differences : Oltipraz activates the Nrf2-ARE pathway, while this compound’s mechanism likely centers on histamine receptor antagonism .
Comparison with Functionally Similar Compounds
Diphenhydramine (C₁₇H₂₁NO)
Functional Comparison :
- Structural Contrast: Diphenhydramine lacks heterocyclic sulfur and features a simpler ethanolamine backbone.
Table 1: Key Properties of this compound and Comparators
| Compound | Molecular Formula | CAS Number | Therapeutic Class | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₀N₂OS | 39567-20-9 (+) | Antihistaminic | Thiazolo[3,2-a]pyrimidin-5-one |
| Olopatadine | C₂₁H₂₃NO₃ | 113806-05-6 | Antihistaminic | Dibenzoxepine with carboxylic acid |
| Oltipraz | C₈H₆N₂OS₂ | 64224-21-1 | Antischistosomal | Dithiole-thione |
| Diphenhydramine | C₁₇H₂₁NO | 58-73-1 | Antihistaminic (1st-gen) | Ethanolamine derivative |
Table 2: Pharmacological and Clinical Differences
| Parameter | This compound | Olopatadine | Oltipraz |
|---|---|---|---|
| Primary Use | Allergy (INN) | Allergic conjunctivitis | Schistosomiasis |
| Mechanism | H₁ antagonism* | H₁ antagonism + mast cell stabilization | Nrf2 pathway activation |
| Sedative Effects | Not reported | Low | None |
*Presumed based on therapeutic classification .
Biological Activity
Olpimedone is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of microbiology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNOS and a molecular weight of approximately 215.26 g/mol. Its unique thiazolopyrimidine structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Cyclooxygenase Enzymes (COX-1 and COX-2): This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. As a result, this compound exhibits anti-inflammatory and analgesic properties.
- Antimicrobial Activity: this compound has shown potential antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Biological Activity Overview
The table below summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi, disrupting cell wall synthesis. |
| Anticancer | Induces apoptosis in various cancer cell lines through modulation of signaling pathways. |
| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation and pain. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Antimicrobial Efficacy:
- A study investigated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Anticancer Activity:
- In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.
-
Inflammation Models:
- In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent in clinical settings.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazolopyrimidine derivatives to highlight its unique features:
| Compound | Activity | Unique Features |
|---|---|---|
| Thiazolopyrimidine-5-carboxylates | Antimicrobial & anticancer | Similar structure but less potent than this compound |
| Pyrimethamine | Antimalarial | Primarily targets protozoan parasites; different therapeutic focus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
